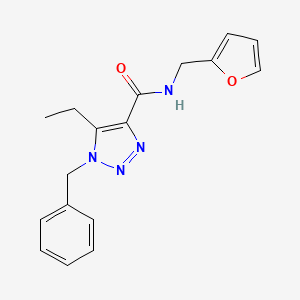![molecular formula C19H19N5O B4460356 4-{[4-(1-pyrrolidinyl)-2-quinazolinyl]amino}benzamide](/img/structure/B4460356.png)
4-{[4-(1-pyrrolidinyl)-2-quinazolinyl]amino}benzamide
説明
4-{[4-(1-pyrrolidinyl)-2-quinazolinyl]amino}benzamide is a chemical compound that belongs to the class of quinazoline derivatives. It is a potent and selective inhibitor of the protein kinase CK2, which plays a crucial role in the regulation of various cellular processes, including cell proliferation, differentiation, and apoptosis. In recent years, 4-{[4-(1-pyrrolidinyl)-2-quinazolinyl]amino}benzamide has gained significant attention in the scientific community due to its potential applications in cancer therapy and other diseases.
作用機序
The mechanism of action of 4-{[4-(1-pyrrolidinyl)-2-quinazolinyl]amino}benzamide involves the inhibition of CK2, a serine/threonine protein kinase that plays a crucial role in the regulation of various cellular processes. CK2 is involved in the phosphorylation of numerous substrates, including transcription factors, signaling proteins, and cell cycle regulators. By inhibiting CK2, 4-{[4-(1-pyrrolidinyl)-2-quinazolinyl]amino}benzamide disrupts the phosphorylation of these substrates, leading to the inhibition of cell proliferation and the induction of apoptosis.
Biochemical and Physiological Effects:
In addition to its anticancer effects, 4-{[4-(1-pyrrolidinyl)-2-quinazolinyl]amino}benzamide has been shown to have other biochemical and physiological effects. It has been reported to inhibit the replication of the hepatitis C virus (HCV) by targeting CK2, which plays a critical role in HCV replication. The compound has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha).
実験室実験の利点と制限
One of the main advantages of 4-{[4-(1-pyrrolidinyl)-2-quinazolinyl]amino}benzamide is its selectivity for CK2, which makes it a valuable tool for studying the role of CK2 in various cellular processes. However, the compound has some limitations, including its poor solubility in aqueous solutions and its potential toxicity at high concentrations. These limitations can be overcome by using appropriate solvents and optimizing the experimental conditions.
将来の方向性
There are several future directions for research on 4-{[4-(1-pyrrolidinyl)-2-quinazolinyl]amino}benzamide. One area of focus is the development of more potent and selective CK2 inhibitors based on the structure of 4-{[4-(1-pyrrolidinyl)-2-quinazolinyl]amino}benzamide. Another area of research is the identification of new therapeutic applications for the compound, such as its potential use in the treatment of viral infections and inflammatory diseases. Finally, further studies are needed to elucidate the molecular mechanisms underlying the anticancer and other biological effects of 4-{[4-(1-pyrrolidinyl)-2-quinazolinyl]amino}benzamide.
科学的研究の応用
4-{[4-(1-pyrrolidinyl)-2-quinazolinyl]amino}benzamide has been extensively studied for its potential applications in cancer therapy. It has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast, lung, and prostate cancer cells. The compound exerts its anticancer effects by selectively targeting CK2, which is overexpressed in many types of cancer and promotes tumor growth and survival.
特性
IUPAC Name |
4-[(4-pyrrolidin-1-ylquinazolin-2-yl)amino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O/c20-17(25)13-7-9-14(10-8-13)21-19-22-16-6-2-1-5-15(16)18(23-19)24-11-3-4-12-24/h1-2,5-10H,3-4,11-12H2,(H2,20,25)(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVBMJOAEHQLCMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC(=NC3=CC=CC=C32)NC4=CC=C(C=C4)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(5-chloro-2-methoxyphenyl)(methylsulfonyl)amino]butanamide](/img/structure/B4460273.png)
![1-(ethylsulfonyl)-N-{2-methoxy-5-[(methylamino)carbonyl]phenyl}-4-piperidinecarboxamide](/img/structure/B4460282.png)
![N-{3-[3-(dimethylamino)-3-oxopropyl]phenyl}-3-phenylpropanamide](/img/structure/B4460288.png)
![4-[2-methyl-6-(4-{[3-(trifluoromethyl)phenyl]sulfonyl}-1-piperazinyl)-4-pyrimidinyl]morpholine](/img/structure/B4460301.png)
![5,6-dimethyl-N-[2-(4-morpholinyl)ethyl]-7-(2-pyridinyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B4460303.png)
![2-chloro-4-[methyl(methylsulfonyl)amino]-N-(1-phenylethyl)benzamide](/img/structure/B4460306.png)
![2-ethyl-7-(2-methoxyethyl)-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B4460313.png)
![(3,5-dimethoxybenzyl){1-[5-methyl-1-(1-naphthyl)-1H-pyrazol-4-yl]ethyl}amine](/img/structure/B4460321.png)

![4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)-4-pyrimidinyl]-N-(2-methoxyphenyl)-1-piperazinecarboxamide](/img/structure/B4460337.png)
![7-phenyl-3-(3-pyridinyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-b]pyridin-5-one](/img/structure/B4460343.png)

![4-[4-(diphenylacetyl)-1-piperazinyl]-6-(1H-imidazol-1-yl)-2-methylpyrimidine](/img/structure/B4460348.png)
![2-ethyl-6-methyl-4-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]thieno[2,3-d]pyrimidine](/img/structure/B4460358.png)